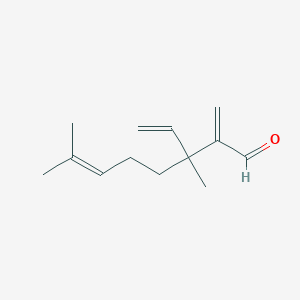
6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene-: is an organic compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . It is also known by other names such as 2-methylenecitronellal and 3,7-dimethyl-2-methylene-6-octenal . This compound is characterized by its unique structure, which includes an aldehyde group and multiple double bonds, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as citronellal or related compounds.
Reaction Conditions: The key steps involve aldol condensation and subsequent dehydration reactions under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced separation techniques such as distillation and chromatography helps in isolating the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as or .
Reduction: The compound can be reduced to alcohols using reducing agents like or .
Substitution: The double bonds in the molecule can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromic acid (H2CrO4)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Hydrogen halides (HCl, HBr)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated compounds
Aplicaciones Científicas De Investigación
Chemistry: 6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, 6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene- is used in the production of fragrances and flavors due to its pleasant aroma. It is also used in the manufacture of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene- involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The double bonds in the molecule also allow it to participate in addition reactions, further influencing its biological activity .
Comparación Con Compuestos Similares
Citronellal: A related compound with a similar structure but lacks the methylene group at the 2-position.
Citral: Another similar compound with an aldehyde group but differs in the position of double bonds.
Geranial: Similar to citral but with a different stereochemistry.
Uniqueness: 6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene- is unique due to its combination of an aldehyde group and multiple double bonds, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various applications .
Propiedades
Número CAS |
807371-42-2 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
3-ethenyl-3,7-dimethyl-2-methylideneoct-6-enal |
InChI |
InChI=1S/C13H20O/c1-6-13(5,12(4)10-14)9-7-8-11(2)3/h6,8,10H,1,4,7,9H2,2-3,5H3 |
Clave InChI |
PHIGITAHSLQNLU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C=C)C(=C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218718.png)
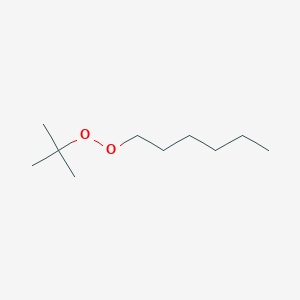
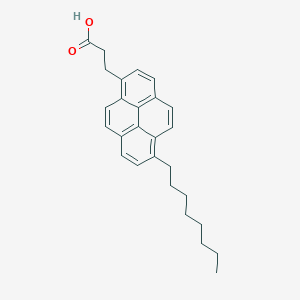
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
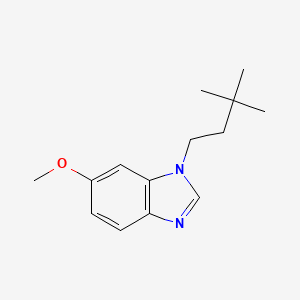
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
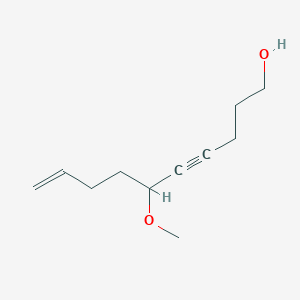
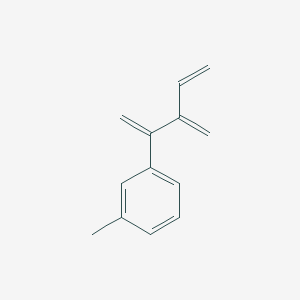
phosphanium bromide](/img/structure/B14218760.png)
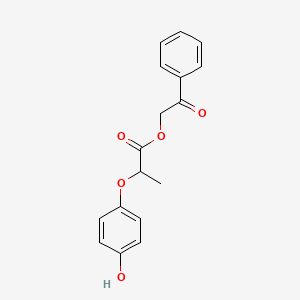
![[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid](/img/structure/B14218773.png)
![[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol](/img/structure/B14218774.png)
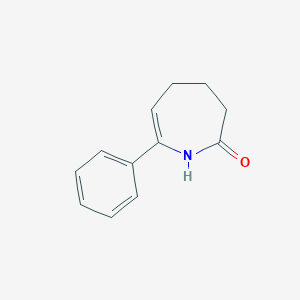
![1,1'-{Oxybis[1-(4-methoxyphenyl)but-1-ene-4,1-diyl]}dibenzene](/img/structure/B14218787.png)
